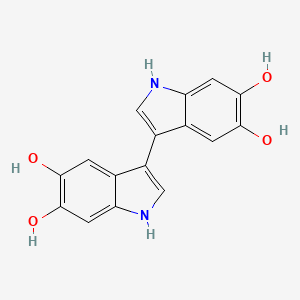

5,5',6,6'-Tetrahydroxy-3,3'-biindolyl

描述

Historical Context of Biindolyl Compounds in Natural Products Chemistry

Biindolyl compounds, characterized by the presence of two indole (B1671886) rings, have a long and storied history in the field of natural products chemistry. These molecules are derived from the amino acid L-tryptophan and are found in a diverse range of organisms, including microbes, fungi, and plants. nih.gov Historically, the investigation of these compounds has been driven by their potent medicinal properties. For instance, the discovery of the anti-cancer natural products staurosporine (B1682477) and rebeccamycin, both of which feature a bisindole structure, spurred significant interest in this class of molecules. nih.gov The application of biindolyls like indirubin (B1684374) and vincristine (B1662923) in cancer treatment further solidified their importance in medicinal chemistry. acs.org These compounds can be formed through either indirect linkage or direct polymerization of two indole molecules, leading to a wide diversity of structures and biological activities. acs.org

Significance of 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl within the Biindolyl Class

This compound holds particular significance due to its proposed structure as a potent antioxidant isolated from red beetroot (Beta vulgaris). researchgate.net The precursor, 5,6-dihydroxyindole (B162784) (DHI), is a crucial intermediate in the biosynthesis of eumelanin (B1172464), the primary pigment responsible for coloration in skin, hair, and eyes. wikipedia.orgselleckchem.com DHI itself is known to be a powerful antioxidant, capable of scavenging reactive oxygen species. selleckchem.com The dimerization of DHI to form a biindolyl structure like this compound is therefore of great interest, as it is expected to retain or even enhance these antioxidant properties.

Overview of Key Research Areas and Unresolved Questions for this compound

Research on this compound is concentrated on a few key areas. A primary focus has been its chemical synthesis, which is crucial for confirming its structure and enabling further biological evaluation. researchgate.net Another significant area of investigation is its potential role in the oxidative polymerization of DHI to form eumelanin. nih.gov

Despite the research efforts, several unresolved questions remain. A major point of contention is the confirmation of its natural occurrence. While a compound with potent antioxidant activity isolated from beetroot was proposed to be this compound, the spectroscopic data of the synthesized compound did not match that of the natural isolate. researchgate.net This discrepancy raises questions about the true structure of the natural antioxidant and the conditions under which this compound might be formed in nature. Furthermore, the specific enzymatic control that would lead to the selective formation of a 3,3'-linkage, as opposed to other possible linkages, is not yet understood.

属性

IUPAC Name |

3-(5,6-dihydroxy-1H-indol-3-yl)-1H-indole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-13-1-7-9(5-17-11(7)3-15(13)21)10-6-18-12-4-16(22)14(20)2-8(10)12/h1-6,17-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVKNUCMCSKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC=C2C3=CNC4=CC(=C(C=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616171 | |

| Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390401-91-9 | |

| Record name | 1H,1'H-[3,3'-Biindole]-5,5',6,6'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5′,6,6′-Tetrahydroxy-3,3′-biindolyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N2SZV94RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Investigations of 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl

Isolation and Identification from Natural Sources (e.g., Beta vulgaris)

The compound 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl has been successfully isolated from natural sources, most notably from the peel of red beetroot (Beta vulgaris). nih.gov Its identification was accomplished through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies, which confirmed its unique dimeric indole (B1671886) structure. nih.gov

Phytochemical Screening and Discovery Methodologies

The discovery of this compound within Beta vulgaris is a result of broader phytochemical screening efforts on the plant. These studies aim to identify the various bioactive compounds present. Methodologies for screening typically involve the extraction of plant material with different solvents, followed by qualitative and quantitative analyses to detect classes of chemical compounds.

Phytochemical analyses of Beta vulgaris (beetroot) extracts have consistently revealed a rich and diverse chemical profile. These investigations confirm the presence of several classes of secondary metabolites. nih.govijcrt.orgresearchgate.netresearchgate.net

Table 1: Phytochemicals Identified in Beta vulgaris

| Phytochemical Class | Presence in Beta vulgaris |

|---|---|

| Flavonoids | Present nih.govresearchgate.net |

| Phenols | Present nih.govresearchgate.net |

| Saponins | Present nih.govijcrt.org |

| Alkaloids | Present nih.govresearchgate.net |

| Glycosides | Present nih.gov |

| Tannins | Present ijcrt.orgresearchgate.net |

The methodologies employed in these screenings include High-Performance Liquid Chromatography (HPLC) for the separation and identification of specific phenolic compounds and flavonoids. nih.gov Techniques like Soxhlet extraction are used for the initial preparation of extracts, which are then subjected to various colorimetric assays and chromatographic methods to identify the constituent phytochemicals. ijcrt.org

Context of Biindolyls in Broader Natural Product Chemistry

Biindolyls, characterized by a direct bond between two indole moieties, represent a significant class of natural and synthetic compounds. Their synthesis can be challenging, particularly when constructing the sterically hindered C-C bond between the two indole rings. nih.gov In the broader context of natural product chemistry, indole-containing molecules are of great interest due to their diverse biological activities. The development of new synthetic methodologies, such as palladium-catalyzed reactions, has been crucial for accessing a range of homo- and heterobiindolyls for further study. nih.govrawdatalibrary.net

Proposed Biosynthetic Pathways for this compound

The biosynthesis of this compound is intrinsically linked to the well-established pathway of eumelanin (B1172464) pigment formation. mdpi.com The core of this pathway is the generation and subsequent oxidative polymerization of indole monomers. mdpi.com

Enzymatic Precursors and Transformations

The formation of this biindolyl begins with the amino acid L-tyrosine. A series of enzymatic transformations convert L-tyrosine into the key monomeric precursor, 5,6-dihydroxyindole (B162784) (DHI). mdpi.comwikipedia.org

The key steps and enzymes involved are:

Tyrosinase Action : The enzyme tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comnih.govresearchgate.net

Cyclization and Conversion : Dopaquinone undergoes a rapid, non-enzymatic intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome (B613829). mdpi.com

Formation of 5,6-Dihydroxyindole (DHI) : In insects, the enzyme dopachrome decarboxylase/tautomerase directly converts dopachrome to DHI. mdpi.com In mammals, DHI is believed to be formed primarily through a non-enzymatic rearrangement of dopachrome, while a related enzyme, dopachrome tautomerase, converts dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comembopress.org

Table 2: Key Precursors and Enzymes in DHI Biosynthesis

| Precursor/Enzyme | Role | Reference |

|---|---|---|

| L-Tyrosine | Initial substrate | mdpi.comresearchgate.net |

| L-DOPA | Intermediate, formed from L-tyrosine | mdpi.comresearchgate.net |

| Tyrosinase | Enzyme catalyzing L-tyrosine and L-DOPA oxidation | nih.govnih.gov |

| Dopaquinone | Reactive intermediate, product of tyrosinase activity | mdpi.com |

| Dopachrome | Coloured intermediate, precursor to indoles | mdpi.com |

| Dopachrome Tautomerase | Enzyme converting dopachrome to DHICA (mammals) | mdpi.comembopress.org |

Mechanistic Studies of Biindolyl Formation in Biological Systems

The formation of this compound occurs via the oxidative dimerization of its precursor, 5,6-dihydroxyindole (DHI). This process is a key step in the broader polymerization that leads to eumelanin. mdpi.com The oxidation of DHI can be catalyzed by tyrosinase enzymes from various sources, including mammalian and mushroom tyrosinases. nih.gov This enzymatic oxidation generates highly reactive intermediates, likely indole-5,6-quinone (B1222607) or semiquinone radicals. wikipedia.org These reactive species then couple together. The formation of the 3,3'-linkage specifically suggests a dimerization mechanism involving the coupling of radicals at the C3 position of the indole ring, which is a site of high electron density. This oxidative polymerization of DHI units ultimately generates the dimeric structure of this compound as one of the initial products in the pathway to larger melanin (B1238610) polymers.

Structural Elucidation Challenges of Naturally Occurring Isomers

The structural elucidation of naturally occurring biindolyls like this compound presents several challenges. A primary difficulty lies in definitively determining the point of linkage between the two indole units. Oxidative coupling of indole precursors can potentially lead to a variety of regioisomers (e.g., 2,2'-, 2,3'-, 3,3'-, etc.), and separating and identifying these closely related isomers can be complex.

Another significant challenge is the potential for atropisomerism. If rotation around the central single bond connecting the two indole rings is sterically hindered, stable rotational isomers (atropisomers) can exist. Differentiating these non-superimposable mirror images may require specialized analytical techniques.

The inherent instability and reactivity of the dihydroxyindole monomers and the resulting oligomers further complicate isolation and characterization. mdpi.com These compounds are prone to further oxidation and polymerization, making it difficult to isolate specific intermediates like the dimer in a pure form. Therefore, a combination of sophisticated spectroscopic methods, such as various 1D and 2D NMR experiments and high-resolution mass spectrometry, is essential to overcome these challenges and unambiguously determine the structure. nih.gov

Synthetic Methodologies and Chemical Transformations of 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl

Total Synthesis Approaches to 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl

The total synthesis of the proposed structure was essential for its unambiguous structural verification. The developed synthetic routes centered on the logical construction of the biindolyl core from a protected monomeric indole (B1671886) precursor.

The retrosynthetic analysis of this compound identifies the central C3–C3' single bond as the key strategic disconnection. This bond connects the two indole subunits, suggesting that the most logical approach is a late-stage dimerization of a suitable 5,6-dihydroxyindole (B162784) monomer. This strategy simplifies the complex bicyclic system into a more manageable single indole intermediate, which can be synthesized and subsequently coupled.

Key Retrosynthetic Disconnection:

| Target Molecule | Key Disconnection | Precursor Molecule (Monomer) |

| This compound | C3–C3' Bond | 5,6-Dihydroxyindole |

This approach hinges on the ability to selectively form the C3–C3' bond, as indole systems can potentially couple at various positions.

The high reactivity of the 5,6-dihydroxyindole monomer presents a significant challenge. The catechol-like dihydroxy functionality is highly susceptible to oxidation and polymerization, which can lead to the formation of melanin-like pigments. nih.govunina.it To prevent these unwanted side reactions and to direct the dimerization to the desired C3-position, a robust protecting group strategy is imperative.

The most successful syntheses have employed benzyl ethers to protect the hydroxyl groups at the C5 and C6 positions. The key synthetic intermediate is therefore 5,6-dibenzyloxyindole . researchgate.net Benzyl groups are ideal for this purpose as they are stable under a range of reaction conditions but can be removed under mild hydrogenolysis conditions in the final step of the synthesis without compromising the sensitive biindolyl core.

Protecting Group Strategy:

| Functional Group | Protecting Group | Reason for Selection | Deprotection Method |

| 5-OH, 6-OH | Benzyl (Bn) | Stable to coupling conditions; prevents oxidation of the catechol moiety. | Hydrogenolysis (H₂) |

The synthesis of the 5,6-dibenzyloxyindole intermediate itself involves multiple steps, typically starting from commercially available precursors and building the indole ring system through established methods like the Fischer or Bartoli indole synthesis.

The central challenge in the synthesis of this compound is the controlled and regioselective formation of the C3–C3' biindolyl bond. The 5,6-dihydroxyindole system is electron-rich and prone to uncontrolled oxidative polymerization. nih.gov Furthermore, oxidative coupling can occur at other positions on the indole ring, such as C2, C4, and C7, leading to a mixture of isomeric products. nih.govunina.it

Research into the oxidative coupling of 5,6-dihydroxyindole has shown that dimerization primarily occurs through 2,4'- and 2,7'- linkages, making the formation of the 3,3'- isomer less favored under many oxidative conditions. nih.gov The innovation in the reported total synthesis was the development of conditions that facilitate the desired 3,3' coupling from the protected 5,6-dibenzyloxyindole intermediate. This was achieved through a controlled oxidation process, followed by a reductive workup to yield the dimeric product. researchgate.net Careful selection of oxidants and reaction conditions is crucial to minimize the formation of undesired oligomers and alternative linkage isomers.

Discrepancies Between Synthetic and Natural Product Characterization

A primary motivation for the total synthesis was to confirm the structure of the antioxidant isolated from beetroot peels, which had been identified as this compound based on initial spectroscopic analysis. nih.govresearchgate.net However, upon completion of the synthesis, a direct comparison revealed that the synthetic compound was not identical to the natural product. ox.ac.ukresearchgate.net

The comparison of the synthetic this compound with the isolated natural product showed significant inconsistencies in their spectroscopic data. ox.ac.ukresearchgate.net Although the gross structural features appeared similar, subtle but clear differences in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirmed that the two compounds were not the same.

Summary of Spectroscopic Comparison:

| Spectroscopic Method | Observation | Conclusion |

| NMR Spectroscopy | Differences in chemical shifts and coupling patterns for the aromatic and pyrrole ring protons were noted. | The connectivity or stereochemical environment of the two compounds differs. |

| Mass Spectrometry (MS) | While potentially showing the same molecular ion peak, differences in fragmentation patterns were observed. | Suggests a difference in the core structure or stability of the molecule. |

These discrepancies proved that the structure originally assigned to the potent beetroot antioxidant was incorrect.

Several hypotheses have been proposed to explain the divergence between the synthetic product and the natural isolate.

Isomerism : The natural product is likely an isomer of the synthesized compound. Given the known chemistry of 5,6-dihydroxyindole, the natural isolate could be a dimer with a different linkage, such as a 2,2'-, 2,4'-, or 2,7'-biindolyl structure, which are known products of oxidative coupling. nih.govunina.it The initial spectroscopic data may not have been sufficient to distinguish definitively between these closely related isomers.

Degradation of the Natural Product : The compound isolated from beetroot was reported to be highly unstable. researchgate.net It is possible that the isolated substance was a degradation product of the true natural compound, with the structure changing during the harsh processes of extraction and purification. The inherent instability of polyhydroxyindoles makes this a plausible explanation.

The definitive synthesis and subsequent spectroscopic analysis conclusively demonstrated that the potent antioxidant from beetroot is not this compound, highlighting the critical role of total synthesis in the verification of natural product structures.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound, characterized by its reactive hydroxyl groups and indole nitrogen atoms, offers multiple avenues for chemical modification. These derivatization strategies are pivotal for developing analogues with tailored properties and for creating probes to study its biological functions. Furthermore, the synthesis of the core biindolyl scaffold and related heterocyclic systems is crucial for accessing a diverse range of related compounds.

Chemical Modification at Hydroxyl and Indole Nitrogen Positions

The functionalization of the this compound molecule primarily targets the four phenolic hydroxyl groups and the two indole nitrogen (N-H) positions. These sites allow for a variety of chemical transformations to produce a library of derivatives.

The phenolic hydroxyl groups can be readily modified through standard reactions such as acylation to form esters. For instance, reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl moieties into their corresponding ester derivatives. libretexts.org This approach is not only used for producing derivatives but also as a protective group strategy during multi-step syntheses, as seen in the preparation of related biindolyls where acetyl groups are used to protect hydroxyl functionalities. acs.org

Modification of the indole nitrogen is a common strategy in indole chemistry. nih.gov Due to the somewhat mitigated nucleophilicity of the indole nitrogen, N-alkylation often requires specific conditions. nih.gov Classical methods typically involve a two-step process: deprotonation of the N-H bond with a stoichiometric amount of a strong base (e.g., sodium hydride) followed by reaction with an alkylating agent like methyl iodide or benzyl bromide. google.comrsc.org More modern, catalytic approaches have been developed to circumvent the need for strong bases and hazardous alkylating agents. google.com For example, N-alkylation can be achieved using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

Enantioselective methods for N-alkylation have also been explored, utilizing transition metal catalysts to introduce chiral centers adjacent to the nitrogen atom. nih.govmdpi.com Palladium-catalyzed asymmetric allylic alkylation and zinc-catalyzed additions to imines represent advanced strategies for creating structurally complex and stereochemically defined indole derivatives. mdpi.comnih.gov Additionally, specific derivatization of the indole nitrogen can be achieved by reacting it with reagents like malondialdehyde under acidic conditions, which forms a substituted acrolein moiety. nih.gov This reaction provides a reversible tag that can be used for affinity labeling or other applications. nih.gov

Table 1: Selected Derivatization Reactions for Indole Scaffolds

| Functional Group | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Acylation | Benzoyl chloride, Base | Ester (-O-CO-Ph) | libretexts.org |

| Indole Nitrogen (N-H) | Classical N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl Indole | google.comrsc.org |

| Indole Nitrogen (N-H) | Catalytic N-Alkylation | Dimethyl Carbonate (DMC), DABCO (cat.) | N-Methyl Indole | google.com |

| Indole Nitrogen (N-H) | Pd-catalyzed Allylation | Allyl Acetate, Pd-catalyst, Chiral Ligand | Chiral N-Allyl Indole | mdpi.com |

| Indole Nitrogen (N-H) | Condensation | Malondialdehyde, Acid | N-Acrolein Adduct | nih.gov |

Synthesis of Biindolyl Scaffolds and Related Heterocycles

The synthesis of the 3,3'-biindolyl core structure, as well as regioisomers and related heterocycles, is a significant challenge due to the need for controlled carbon-carbon bond formation between two indole units. researchgate.net

The total synthesis of this compound, the structure proposed for an antioxidant from beetroot, has been accomplished. researchgate.netmolaid.com One reported synthesis started from 5,6-dibenzyloxyindole, utilizing protective groups for the hydroxyl functions. researchgate.net The key step involved the formation of the 3,3'-linkage. Interestingly, the spectroscopic data of the resulting synthetic compound was reported to be inconsistent with that of the natural product isolate, raising questions about the originally proposed structure. researchgate.net

General strategies for constructing biindolyl scaffolds often rely on the oxidative dimerization of indole precursors. The high nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic substitution and oxidative coupling. mdpi.comresearchgate.net However, controlling the regioselectivity of such reactions to exclusively form the 3,3'-dimer can be difficult.

Alternative and more controlled methods have been developed. A novel approach for creating unsymmetrical 3,3'-biindoles involves an iodine-catalyzed reaction between an indole and an indoxyl, providing the desired products in moderate to excellent yields. researchgate.net Strategies for synthesizing other linked biindolyls have also been reported. For instance, a unified method based on the manipulation of o-ethynylaniline precursors has been successfully used to synthesize 5,6-dihydroxyindole-derived 2,7'-, 2,2'-, and 2,3'-biindolyls, which are key building blocks of eumelanin (B1172464). acs.orgfigshare.com These methods often involve steps like cyclization and halogenation to construct the complex dimeric structures. acs.org Furthermore, diversity-oriented synthesis approaches starting from simple precursors like tryptamine can be employed to generate a wide range of indole-fused scaffolds and bis(indolyl)methanes, expanding the chemical space of related heterocycles. rsc.org

Table 2: Methodologies for the Synthesis of Biindolyl Scaffolds

| Target Scaffold | Synthetic Strategy | Key Precursors/Reagents | Reference |

|---|---|---|---|

| This compound | Total Synthesis | 5,6-Dibenzyloxyindole | researchgate.net |

| Unsymmetrical 3,3'-Biindoles | Iodine-catalyzed Coupling | Indoles, Indoxyls, I₂ (cat.) | researchgate.net |

| 2,2'-, 2,3'-, and 2,7'-Biindolyls | Unified Strategy | o-Ethynylaniline precursors | acs.orgfigshare.com |

| 2,2'-Bis(indolyl)methanes | Diversity-Oriented Synthesis | Tosyl-protected Tryptamine, p-TsOH·H₂O | rsc.org |

| Symmetrical 3,3'-Biindoles | Oxidative Dimerization | N-protected Indoles, Pd-catalyst | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Research for 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 5,5',6,6'-Tetrahydroxy-3,3'-biindolyl, both one-dimensional and two-dimensional NMR experiments are crucial for a complete structural assignment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl).

While the precise chemical shift values for the natural this compound are not available in publicly accessible literature, the analysis would typically involve identifying signals corresponding to the aromatic protons on the indole (B1671886) rings and the protons of the hydroxyl groups. The symmetry of the biindolyl structure would influence the number of unique signals observed.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Indole Structures

Note: This table provides typical chemical shift ranges for protons in indole-based structures to illustrate the principles of NMR analysis. Specific values for this compound are not available.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | broad singlet |

| C2-H | 7.0 - 7.5 | triplet or multiplet |

| C4-H / C7-H | 7.0 - 7.8 | doublet or multiplet |

| C5-H / C6-H | 6.8 - 7.2 | doublet or multiplet |

| O-H (phenolic) | 4.0 - 8.0 | broad singlet |

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Indole Structures

Note: This table provides typical chemical shift ranges for carbons in indole-based structures. Specific values for this compound are not available.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C2 | 120 - 125 |

| C3 | 100 - 105 |

| C3a | 125 - 130 |

| C4 | 118 - 122 |

| C5 | 110 - 115 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to map the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon, simplifying the interpretation of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different fragments of a molecule. In this case, it would be essential for confirming the 3,3'-linkage between the two indole units by showing correlations between protons on one ring and carbons on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The initial identification of this compound relied on a combination of MS and NMR studies. nih.govresearchgate.net

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. By providing a highly precise mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₆H₁₂N₂O₄), HRMS would be used to confirm this specific molecular formula, lending strong support to the proposed structure.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule of interest) is selected. This ion is then fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure, as the molecule tends to break at its weakest bonds or form particularly stable fragment ions. The analysis of these fragments helps to piece together the original structure, such as identifying the individual indole rings and the nature of their linkage.

Interactive Data Table: Predicted Fragmentation for this compound

Note: This table presents a theoretical fragmentation pattern based on the known structure. Actual experimental data is not available in the searched sources.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Implication |

| [M+H]⁺ | Ion corresponding to a single 5,6-dihydroxyindole (B162784) unit | Cleavage of the 3,3'-biindolyl bond | Confirms the dimeric nature of the molecule |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from hydroxyl groups |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Common fragmentation pathway for phenolic compounds |

Other Spectroscopic Methods in Research

While NMR and MS are the primary tools for the structural elucidation of this compound, other spectroscopic methods can provide complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. It provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as the indole rings in this molecule. The UV-Vis spectrum would show characteristic absorption maxima consistent with the biindolyl chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is used to identify the presence of specific functional groups. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, the N-H stretching of the indole rings, and the C=C stretching of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the π → π* transitions within the aromatic indole rings. The extended conjugation created by the biindolyl system, coupled with the presence of electron-donating hydroxyl groups, would likely result in absorption maxima at longer wavelengths compared to a single indole ring.

The UV spectra of indole alkaloids typically display two main absorption bands. ijims.com Band I, appearing at longer wavelengths (usually 300-380 nm), is associated with the cinnamoyl system of the B-ring, while Band II, at shorter wavelengths (usually 240-280 nm), corresponds to the benzoyl system of the A-ring. ijims.com The specific substitution pattern of the hydroxyl groups on the benzene rings of the indole moieties in this compound would further influence the precise wavelengths and intensities of these absorption bands.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 240 - 280 (Band II) | Benzoyl system of the indole A-ring |

| π → π | 300 - 380 (Band I) | Cinnamoyl system of the indole B-ring |

Note: The actual absorption maxima can be influenced by the solvent used for analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the O-H and N-H stretching vibrations of the hydroxyl and indole amine groups, respectively. Additionally, C-H stretching and bending vibrations from the aromatic rings and C-N and C-O stretching vibrations would also be prominent features.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| N-H (indole) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O | 1000 - 1260 | Stretching |

| C-N | 1200 - 1350 | Stretching |

It is important to note that the synthesis of what was proposed to be this compound, an antioxidant found in beetroot, yielded a product with spectroscopic data that was not consistent with the natural product. researchgate.net This highlights the challenges in definitively characterizing this compound.

Computational and Theoretical Studies on 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic structure of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl, providing a basis for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive.

For a polyhydroxylated biindolyl system, the electron-donating nature of the hydroxyl groups is expected to raise the energy of the HOMO, while the aromatic indole (B1671886) rings contribute to a delocalized π-system. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can predict the sites most susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl groups and the electron-rich regions of the indole rings would likely be highlighted as nucleophilic centers.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.2 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE = ELUMO - EHOMO | 3.4 | Indicator of chemical reactivity and stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.5 | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 1.7 | Resistance to change in electron distribution |

Spectroscopic Property Simulations and Validation

DFT and its time-dependent extension (TD-DFT) are highly effective in simulating various spectroscopic properties, which can be used to validate experimental findings or predict spectra for uncharacterized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. By computing the magnetic shielding tensors for each atom in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data can aid in the structural elucidation and assignment of signals. The accuracy of these predictions is often enhanced by considering the solvent effects through implicit or explicit solvent models.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the conjugated indole system. The results can help to understand the color and photophysical properties of the compound.

Table 2: Simulated Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Transition/Atom |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 6.5 - 7.5 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift (δ) | 4.5 - 5.5 ppm | Hydroxyl Protons |

| ¹³C NMR | Chemical Shift (δ) | 100 - 140 ppm | Aromatic Carbons |

| UV-Visible | λmax | ~280 nm | π → π* |

Note: These are representative values based on the expected spectroscopic behavior of dihydroxyindole and biindolyl compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules in different environments.

Solution-Phase Behavior and Intermolecular Interactions

Furthermore, MD simulations can characterize the intricate network of hydrogen bonds formed between the hydroxyl groups of the biindolyl and surrounding water molecules. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the structuring of solvent molecules around the solute. These simulations can also provide insights into the propensity of the molecule to aggregate in solution through intermolecular hydrogen bonding and π-π stacking interactions between the indole rings.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. Docking studies are instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition.

For this compound, docking studies could be performed against a variety of enzymes or receptors where indole-containing molecules are known to be active. The process involves generating a set of possible conformations of the biindolyl and placing them into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

Key interactions that would be assessed include hydrogen bonds between the hydroxyl groups of the ligand and polar residues in the binding pocket, as well as π-π stacking interactions between the indole rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Predicted free energy of binding. |

| Key Interacting Residues | Asp145, Glu98, Phe80 | Amino acids in the binding site forming significant interactions. |

| Hydrogen Bonds | 4 | Formed between the hydroxyl groups and Asp145, Glu98. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Prediction of Reaction Mechanisms and Transition States

Quantum mechanical methods, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, can be used to investigate the mechanisms of chemical reactions. These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates.

For this compound, such studies could explore its antioxidant activity by modeling the reaction with a free radical. The calculations would determine the activation energy for hydrogen atom transfer from one of the hydroxyl groups to the radical, providing a quantitative measure of its radical scavenging potential. Different hydroxyl positions could be compared to identify the most likely site of reaction.

Furthermore, the mechanism of its biosynthesis or degradation could be investigated. For instance, the oxidative coupling of two 5,6-dihydroxyindole (B162784) molecules to form the biindolyl could be modeled to understand the energetics and key steps of this process. These studies provide fundamental insights into the chemical transformations the molecule can undergo.

Analytical Methodologies for 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl from other components in a sample matrix. The choice between liquid and gas chromatography is dictated by the compound's inherent physicochemical properties, notably its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polar nature and low volatility. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the separation of polyphenolic and indole-containing compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution is often preferred, where the mobile phase composition is varied over time to achieve optimal separation from other sample constituents. A common mobile phase system consists of a mixture of water and an organic solvent, typically acetonitrile or methanol, with the addition of a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. moravek.comchromatographyonline.comchromatographyonline.com

Detection is commonly achieved using a UV-Vis detector, as the indole (B1671886) and catechol moieties within the molecule exhibit strong absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (octadecylsilyl) silica gel |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at ~280 nm and ~310 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Due to its high polarity and low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). The high temperatures required for volatilization in the GC inlet would lead to thermal degradation of the molecule. Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative.

The most common derivatization technique for compounds containing hydroxyl and amine functional groups is silylation. jfda-online.comgcms.czresearchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the hydroxyl groups to form trimethylsilyl (TMS) ethers. ijern.comyoutube.comtcichemicals.com This process significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.

The resulting TMS-derivatized this compound can then be separated on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. A temperature-programmed oven is used to facilitate the elution of the derivative. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

| Parameter | Typical Conditions |

| Derivatization Agent | BSTFA with 1% TMCS, or MSTFA |

| Reaction Conditions | Heating at 60-100 °C for 30-60 minutes |

| Stationary Phase | 5% Phenyl Polysiloxane/95% Dimethyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split or splitless |

| Oven Program | Initial temperature of ~150 °C, ramped to ~300 °C |

| Detection | Mass Spectrometry (MS) |

Mass Spectrometry-Based Detection and Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive detection of this compound, especially when present at low concentrations in complex biological or chemical matrices.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of MS detection. This hybrid technique is particularly well-suited for the analysis of this compound in complex samples such as plant extracts or biological fluids.

Following separation by the HPLC system, the eluent is introduced into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte with minimal fragmentation. The mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, then separates the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unequivocal identification.

Targeted metabolomics focuses on the quantitative measurement of a predefined set of metabolites. For this compound, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) can be developed for highly sensitive and selective quantification. In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix and significantly enhancing the signal-to-noise ratio.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), Orbitrap |

| Scan Mode | Full scan for profiling, Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of this compound |

| Fragment Ions (m/z) | Characteristic product ions from MS/MS fragmentation |

Spectrophotometric Assays for Quantification in Research Extracts

Spectrophotometric assays offer a simpler and more accessible method for the quantification of this compound in research extracts, particularly when a high degree of specificity is not required or when the compound is the major absorbing species. These assays are based on the principle that the molecule absorbs light at specific wavelengths in the ultraviolet (UV) and visible (Vis) regions of the spectrum.

The presence of the indole and catechol functionalities in this compound results in characteristic UV-Vis absorption maxima. The quantification is achieved by measuring the absorbance of a solution of the extract at a specific wavelength where the compound exhibits maximum absorption and applying the Beer-Lambert law. A calibration curve is typically generated using pure standards of the compound to relate absorbance to concentration.

It is important to note that spectrophotometric methods are susceptible to interference from other compounds in the extract that absorb at the same wavelength. Therefore, a sample cleanup or partial purification step may be necessary to improve the accuracy of the quantification.

| Parameter | Description |

| Principle | Measurement of light absorbance based on the Beer-Lambert law |

| Wavelengths | Determined by the UV-Vis spectrum of the pure compound, likely in the range of 280-350 nm |

| Instrumentation | UV-Vis Spectrophotometer |

| Quantification | Based on a calibration curve of the pure standard |

| Considerations | Potential for interference from other absorbing compounds in the extract |

The isolation and characterization of this compound, a unique phenolic compound, from natural sources such as red beetroot (Beta vulgaris) peels, necessitates meticulous sample preparation to ensure accurate and reliable analytical results. The preparation strategies are crucial for extracting the compound from a complex biological matrix, purifying it from interfering substances, and preparing it in a suitable form for various analytical techniques.

Sample Preparation Strategies for Research Investigations

The initial step in the study of this compound involves the careful extraction of the compound from its natural source, primarily beetroot peels. The choice of extraction method and solvent significantly impacts the yield and purity of the final extract. Following extraction, a series of purification and preparation steps are employed to isolate the compound for detailed analysis by chromatographic and spectroscopic methods.

Extraction from Beetroot Peels:

The extraction of phenolic compounds, including this compound, from beetroot peels is influenced by several factors, including the solvent used, temperature, and extraction time. Research on the extraction of bioactive compounds from beetroot provides insights into effective methodologies.

Various solvents and solvent systems have been explored for their efficiency in extracting phenolic compounds from beetroot. The selection of an appropriate solvent is critical for maximizing the recovery of the target compound while minimizing the co-extraction of undesirable substances.

| Solvent System | General Observations |

|---|---|

| Aqueous Methanol (e.g., 50% or 80%) | Frequently used for the extraction of polar phenolic compounds from plant materials. mdpi.com |

| Aqueous Ethanol | A greener alternative to methanol, also effective for extracting polar compounds. |

| Water | Effective for extracting highly water-soluble compounds like betalains from beetroot. researchgate.net |

The extraction process typically involves macerating or homogenizing the beetroot peel material in the chosen solvent. Techniques such as magnetic stirring or sonication can be employed to enhance the extraction efficiency. researchgate.net Multiple extraction cycles are often performed on the plant material to ensure the exhaustive recovery of the target compound.

Purification and Isolation:

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is a critical step to isolate this compound for unambiguous identification and characterization. High-Performance Liquid Chromatography (HPLC) is a key technique used for the purification and analysis of this compound. nih.gov

The selection of the HPLC column, mobile phase composition, and detection wavelength are crucial parameters that are optimized for the separation of this compound from other co-extracted compounds.

| HPLC Parameter | Typical Conditions for Phenolic Compound Analysis |

|---|---|

| Stationary Phase (Column) | Reversed-phase columns such as C18 are commonly used for the separation of polar and nonpolar compounds. |

| Mobile Phase | A gradient elution using a mixture of an aqueous solvent (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile is typical. |

| Detection | Diode-Array Detection (DAD) allows for the monitoring of absorbance at multiple wavelengths, aiding in compound identification. Mass Spectrometry (MS) coupled with HPLC (HPLC-MS) provides molecular weight and structural information. mdpi.com |

Fractions corresponding to the peak of interest are collected from the HPLC system. The collected fractions are then typically concentrated under reduced pressure to remove the solvent, yielding the purified compound.

Preparation for Spectroscopic Analysis:

For the structural elucidation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. nih.gov Proper sample preparation is paramount for obtaining high-quality NMR spectra.

The purified compound is dissolved in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent depends on the solubility of the compound. The concentration of the sample is typically in the range of 1-10 mg dissolved in 0.5-0.7 mL of the deuterated solvent. The solution is then transferred to a clean NMR tube. It is essential that the solution is free of any particulate matter, which can be achieved by filtering the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.

Emerging Research Applications of 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl

Use as a Chemical Precursor in Organic Synthesis

The total synthesis of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl has been accomplished, confirming its structure and availability for further chemical exploration. researchgate.netox.ac.uk This accessibility allows it to serve as a valuable precursor in the development of more complex molecules and materials.

Scaffold for New Chemical Entities

The indole (B1671886) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. researchgate.net The biindolyl structure of this compound provides a more complex and three-dimensional starting point for the synthesis of new chemical entities. Researchers have utilized related indole structures to fashion a variety of compounds, including other indole alkaloids. researchgate.net The inherent reactivity of the indole ring system allows for its incorporation into complex fused tetracyclic scaffolds through methods like (3 + 2) cycloaddition reactions, demonstrating the potential for creating novel molecular architectures for drug discovery programs. nih.gov

Materials Science Applications (e.g., Polymer Chemistry)

The study of this compound is deeply connected to the chemistry of eumelanin (B1172464), a natural polymer. nih.gov Understanding its formation and the linkages involved provides a basis for the rational design of melanin-inspired materials. nih.gov While direct applications are still being explored, related tetrahydroxy-indole-like scaffolds are already making an impact in materials science. For example, 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane, a structurally related compound with a rigid, contorted shape, is used as a monomer to synthesize microporous polyimides. rsc.orgresearchgate.net These Polymers of Intrinsic Microporosity (PIMs) exhibit high thermal stability and are being developed for advanced gas separation membranes. rsc.orgresearchgate.net This demonstrates the potential of using rigid, hydroxylated indole-based structures as building blocks for high-performance polymers.

Application as a Research Tool in Oxidative Stress Studies

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to cellular injury and is implicated in a variety of diseases. nih.govplos.org Phenolic compounds are widely studied for their antioxidant properties and their ability to mitigate oxidative damage. nih.gov this compound was initially proposed as the structure for a highly unstable phenolic antioxidant isolated from red beetroot peels. researchgate.net

Although direct studies on this specific biindolyl are nascent, analogous tetrahydroxy compounds serve as important research tools. For instance, stilbene derivatives with similar tetrahydroxy functionalities have been shown to protect against the modification of biomolecules in human blood cells by inhibiting protein carbonylation and lipid peroxidation. nih.gov Other research has utilized tetrahydroxystilbene glucosides to investigate protective effects against apoptosis induced by oxidative stress in neuronal cell models. plos.org These studies demonstrate how such compounds can be used to probe the mechanisms of oxidative damage and explore potential protective pathways, suggesting a similar utility for this compound as a research tool.

Contribution to Understanding Eumelanin Biogenesis

Eumelanins are the dark brown or black pigments found in human skin, hair, and eyes, formed through the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) and its derivatives. unina.itunina.it Due to the intractable and complex nature of the final polymer, much of the understanding of its structure comes from studying the initial oligomerization steps.

Role in Polymerization Pathways of Dihydroxyindole Derivatives

The polymerization of DHI into eumelanin is a complex process involving the formation of dimers, trimers, and higher oligomers. unina.itsns.it The study of these intermediates is crucial for mapping the assembly of the final pigment. Research involving the oxidative coupling of DHI dimers has revealed unexpected and "anomalous" bonding patterns in the resulting tetramers. nih.govunina.itsns.it For instance, the oxidation of a 2,7'-biindolyl dimer led to the formation of tetramers where the inner units were linked through previously unobserved 3,3'-, 4,4'-, and 2,3'-bonds. unina.itsns.it The identification of a 3,3'-biindolyl linkage within a larger oligomer underscores the diverse and complex reactivity of the dihydroxyindole system during pigment formation. unina.it These findings challenge simpler, linear models of eumelanin structure and point to a more intricate architecture. unina.itsns.it

Model Compound for Pigment Chemistry Research

Because the final eumelanin polymer is largely insoluble and difficult to analyze, researchers rely on a bottom-up approach, synthesizing and characterizing its smaller constituents. nih.gov Dimers and tetramers of 5,6-dihydroxyindole, such as this compound and its isomers, serve as critical model compounds. nih.govunina.it By studying the structure and properties of these well-defined oligomers, scientists can infer the structural motifs and physicochemical characteristics of the larger biopolymer. sns.it The discovery that oligomers can incorporate varied and unexpected linkages, including the 3,3'-bond, has forced a re-evaluation of existing models of eumelanin structure, moving away from simple linear chains or stacked aggregates toward more complex, three-dimensional frameworks. unina.itsns.it

Interactive Data Tables

Table 1: Summary of Research Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Scaffold for New Chemical Entities | The biindolyl core provides a complex, three-dimensional starting point for synthesizing novel molecules like indole alkaloids and fused heterocyclic systems. researchgate.netnih.gov |

| Materials Science | Precursor for Advanced Polymers | Related tetrahydroxy-indole-like structures are used to create high-performance microporous polymers for applications such as gas separation membranes. rsc.orgresearchgate.net |

| Oxidative Stress | Research Tool | As a phenolic antioxidant, it is a potential tool for studying mechanisms of oxidative damage to biomolecules and exploring protective cellular pathways. researchgate.netplos.orgnih.gov |

| Eumelanin Biogenesis | Elucidating Polymerization | Its formation and incorporation into larger oligomers reveal complex and "anomalous" bonding patterns in eumelanin synthesis. unina.itsns.it |

| Pigment Chemistry | Model Compound | Serves as a well-defined building block to study the structure and properties of the intractable eumelanin polymer, leading to more accurate models. nih.govnih.govsns.it |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | 5,6-Dihydroxyindole (DHI) | | 5,5',6,6'-Tetrahydroxy-2,7'-biindolyl | | 5,5',6,6'-Tetrahydroxy-2,4'-biindolyl | | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | | 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane | | Indole-5,6-quinone (B1222607) (IQ) | | trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | | 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) |

Future Research Directions and Challenges for 5,5 ,6,6 Tetrahydroxy 3,3 Biindolyl

Elucidation of Complete Biosynthetic Pathways in Diverse Organisms

A significant gap in the current understanding of 5,5',6,6'-tetrahydroxy-3,3'-biindolyl is the incomplete knowledge of its natural formation. While many bisindole alkaloids are known to derive from the amino acid L-tryptophan, the specific enzymatic steps leading to this particular dimer in organisms like beetroot remain uncharacterized. Future research must focus on identifying and characterizing the full biosynthetic gene clusters responsible for its production.

Key research objectives include:

Genome Mining: Utilizing bioinformatics and genome mining tools to identify candidate genes, such as those encoding for oxidases, tailoring enzymes, and dimerization domains, in Beta vulgaris and other potential producing organisms. researchgate.netnih.gov

Heterologous Expression: Expressing candidate biosynthetic pathways in more tractable microbial hosts (e.g., E. coli or yeast) to confirm gene function and reconstruct the pathway outside its native producer. nih.govnih.gov

Biochemical Assays: Characterizing the function of individual enzymes in vitro to understand each step of the synthesis, from precursor modification to the final dimerization. nih.govbiorxiv.org

Elucidating these pathways is not only fundamental to understanding its role in nature but also opens avenues for metabolic engineering to enhance production. nih.gov

Resolution of Structural Discrepancies Between Natural and Synthetic Samples

One of the most pressing challenges surrounding this compound emerged when the total synthesis of the proposed structure was completed. ox.ac.uk Spectroscopic analysis of the synthetic material revealed that its data was not consistent with that of the natural compound isolated from beetroot. researchgate.net This discrepancy indicates that the original structural assignment was likely incorrect, a common challenge in the field of natural products. acs.orgnih.gov

Future efforts must be directed toward:

Re-isolation and Advanced Characterization: Isolating the natural antioxidant from beetroot again and subjecting it to rigorous modern structural elucidation techniques, including advanced 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography if possible.

Computational Chemistry: Using computational methods to predict NMR chemical shifts and other spectroscopic properties for plausible alternative structures to compare with experimental data from the natural isolate. uqac.ca

Biosynthetic Plausibility: Assessing proposed structures based on rational biosynthetic pathways, as the true structure must be formable by enzymes present in the organism. nih.gov

Resolving this structural ambiguity is a critical prerequisite for any further meaningful research into the compound's synthesis and biological activity.

Development of Novel and Sustainable Synthetic Routes

Regardless of the final confirmed structure of the beetroot antioxidant, the synthesis of polyhydroxylated biindoles like this compound remains a significant chemical challenge. consensus.app The existing synthetic routes, while successful in producing the target molecule, may not be optimal in terms of efficiency, scalability, or environmental impact. researchgate.netresearchgate.net The development of novel and sustainable synthetic strategies is a key area for future research.

Areas for innovation include:

Green Chemistry Approaches: Implementing principles of green chemistry, such as using environmentally benign solvents (like water), developing catalytic reactions to replace stoichiometric reagents, and employing microwave-assisted synthesis to reduce reaction times and energy consumption. beilstein-journals.orgresearchgate.nettandfonline.comresearchgate.net

Biocatalysis: Exploring the use of enzymes or whole-cell systems to perform key transformations with high selectivity and under mild conditions, mimicking nature's synthetic machinery. researchgate.net

Modular and Convergent Synthesis: Designing synthetic routes that are modular, allowing for the easy creation of a library of analogues by combining different building blocks, thereby facilitating structure-activity relationship studies. rsc.org

These advancements would not only provide better access to the target compound for biological testing but also contribute to the broader field of indole (B1671886) chemistry. tandfonline.com

Advanced Mechanistic Studies of Biological Interactions at Atomic Resolution

The initial interest in this compound class was sparked by its potent antioxidant activity. researchgate.net The 5,6-dihydroxyindole (B162784) moiety is recognized for its exceptional radical scavenging abilities. researchgate.net However, the precise mechanisms by which this compound or its true natural counterpart interacts with biological systems are largely unknown.

Future research should aim to:

Identify Biological Targets: Move beyond general antioxidant assays to identify specific protein or nucleic acid targets with which the compound interacts.

Structural Biology: Employ techniques like X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structures of the compound bound to its biological targets. This would provide atomic-level insights into the interactions driving its activity. researchgate.net

Computational Modeling: Use molecular docking and molecular dynamics simulations to model the binding interactions and understand the conformational changes that occur upon binding. nih.govacs.org

Mechanism of Action Studies: Investigate how these interactions translate into cellular effects, for example, by modulating enzyme activity or influencing protein-protein interactions. nih.govnih.gov

Understanding these interactions at an atomic level is crucial for explaining the compound's bioactivity and for the rational design of more potent analogues.

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of polyhydroxylated biindoles is complex and not fully explored. The catechol-like (dihydroxybenzene) moieties and the electron-rich indole rings suggest a rich chemistry beyond simple antioxidant behavior. The instability of the initially isolated natural product hints at this complex reactivity. researchgate.net

Future investigations could focus on:

Oxidative Chemistry: Studying the products of enzymatic and chemical oxidation. As 5,6-dihydroxyindole is a key precursor in eumelanin (B1172464) biosynthesis, its dimer could be an intermediate in novel polymerization pathways. researchgate.net

Metal Chelation: Investigating the ability of the four hydroxyl groups to chelate metal ions, a property that could contribute to its antioxidant mechanism by sequestering redox-active metals like iron and copper.

Photochemistry: Exploring the compound's behavior upon exposure to UV light, given the known photoprotective abilities of 5,6-dihydroxyindoles. researchgate.net

Skeletal Editing: Applying modern synthetic methods to modify the core biindolyl skeleton itself, for example, through indole-to-quinazoline transformations, to create novel scaffolds with different properties. acs.org

Design and Synthesis of Functionally Enhanced Analogues

Once the structure of the natural product is confirmed and its biological mechanisms are better understood, a major research direction will be the design and synthesis of functionally enhanced analogues. The goal is to create new molecules with improved properties, such as greater stability, enhanced potency, better bioavailability, or novel biological activities.

Strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds by systematically modifying different parts of the molecule (e.g., changing the substitution pattern on the aromatic rings or the indole nitrogen) and evaluating their biological activity to build a comprehensive SAR profile.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles without losing biological activity.

Privileged Scaffolds: Using the biindolyl core, which is a known privileged scaffold in medicinal chemistry, as a starting point for developing compounds targeting a range of diseases, from cancer to neurodegenerative disorders. researchgate.net

This line of research bridges the gap from fundamental discovery to potential therapeutic application. osu.edu

Interdisciplinary Research Integrating Chemistry, Biology, and Materials Science

Addressing the multifaceted challenges and opportunities presented by this compound requires a highly interdisciplinary approach. The journey from a natural source to a potential application is too complex for a single discipline to navigate alone. actascientific.comuni-saarland.deresearchgate.net

Future success will depend on collaborations between:

Chemists: To perform total synthesis, resolve structural ambiguities, develop sustainable synthetic methods, and create novel analogues.

Biologists and Biochemists: To elucidate biosynthetic pathways, identify biological targets, and characterize the mechanisms of action. osu.edufrontiersin.org

Pharmacologists: To evaluate the therapeutic potential of the compound and its analogues in disease models.

Computational Scientists: To assist with structure elucidation, model biological interactions, and mine genomic data. researchgate.net

Materials Scientists: To explore potential applications of the compound's unique properties, such as its antioxidant and potential polymeric nature, in the development of new biomaterials or functional coatings.

By integrating these diverse fields, the scientific community can overcome the current hurdles and unlock the full scientific and potentially therapeutic value of this intriguing class of natural products. nih.gov

Summary of Future Research Directions

| Section | Key Challenge/Direction | Primary Disciplines Involved | Desired Outcome |

| 9.1 | Elucidating the complete biosynthetic pathway. | Molecular Biology, Biochemistry, Genomics | Understanding of natural synthesis; potential for engineered production. |

| 9.2 | Resolving the structural discrepancy between natural and synthetic samples. | Organic Chemistry, Analytical Chemistry | Confirmation of the true chemical structure of the beetroot antioxidant. |

| 9.3 | Developing novel and sustainable synthetic routes. | Synthetic Chemistry, Green Chemistry | Efficient, scalable, and environmentally friendly access to the compound and its analogues. |

| 9.4 | Studying biological interactions at atomic resolution. | Structural Biology, Computational Chemistry | Detailed mechanistic understanding of the compound's biological activity. |

| 9.5 | Exploring undiscovered chemical reactivity. | Physical Organic Chemistry, Materials Science | Discovery of new properties and potential applications (e.g., polymers, chelators). |

| 9.6 | Designing and synthesizing functionally enhanced analogues. | Medicinal Chemistry, Pharmacology | Development of new molecules with improved therapeutic potential. |

| 9.7 | Integrating interdisciplinary research efforts. | All of the above | A holistic understanding of the compound from its origin to its potential applications. |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 5,5',6,6'-tetrahydroxy-3,3'-biindolyl, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via oxidative coupling of indole derivatives under controlled pH and temperature. For example, equimolar reactions in 1,4-dioxane at room temperature with benzoylisothiocyanate have been used to form analogous biindolyl structures . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. toluene), and catalytic systems (e.g., palladium or copper catalysts) to improve yield. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Use a combination of:

- NMR : H and C NMR to identify hydroxyl (-OH) and indolyl proton environments. Aromatic protons typically appear between δ 6.5–7.5 ppm, while hydroxyls may show broad peaks .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₂N₂O₄, exact mass 296.08) and fragmentation patterns .

- IR spectroscopy : Detect O-H stretches (~3200–3500 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .

Q. How can researchers address poor solubility during in vitro bioactivity assays?

- Methodology : Solubility challenges in aqueous buffers can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or derivatization (e.g., acetylation of hydroxyl groups). Stability in DMSO should be verified via HPLC to rule out degradation .

Q. What are the key stability considerations for storing this compound?

- Methodology : The compound is light- and oxygen-sensitive due to phenolic hydroxyl groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor stability via periodic TLC or HPLC to detect oxidation byproducts (e.g., quinone formation) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodology : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Validate by:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by proton exchange .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. Deposit data in repositories like CCDC for peer validation (e.g., CCDC-2191474) .

- DFT calculations : Compare experimental spectra with simulated data for dominant tautomers .

Q. What strategies are effective for elucidating the oxidative coupling mechanism in this compound synthesis?

- Methodology :